molecular formula C16H34O B12579773 (13R)-13-Methylpentadecan-1-OL CAS No. 642995-38-8

(13R)-13-Methylpentadecan-1-OL

Cat. No.: B12579773
CAS No.: 642995-38-8
M. Wt: 242.44 g/mol
InChI Key: JWIWHDBXJLJNPH-MRXNPFEDSA-N
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Description

(13R)-13-Methylpentadecan-1-OL is a chiral alcohol with the molecular formula C16H34O This compound is characterized by a long hydrocarbon chain with a hydroxyl group (-OH) attached to the first carbon and a methyl group attached to the 13th carbon in the R-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13R)-13-Methylpentadecan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Another method involves the asymmetric hydrogenation of the corresponding unsaturated precursor using chiral catalysts. This method allows for the selective production of the (13R) enantiomer with high enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, ensuring consistent product quality. Catalytic hydrogenation and enzymatic reduction are commonly employed in large-scale production due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(13R)-13-Methylpentadecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(13R)-13-Methylpentadecan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules. It serves as a precursor for the synthesis of various chiral compounds.

    Biology: Investigated for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (13R)-13-Methylpentadecan-1-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and signaling processes. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (13S)-13-Methylpentadecan-1-OL: The enantiomer of (13R)-13-Methylpentadecan-1-OL, differing in the configuration of the chiral center.

    Pentadecan-1-OL: A similar compound lacking the methyl group at the 13th carbon.

    Hexadecan-1-OL: A longer-chain fatty alcohol with similar properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties

Properties

CAS No.

642995-38-8

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

IUPAC Name

(13R)-13-methylpentadecan-1-ol

InChI

InChI=1S/C16H34O/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3/t16-/m1/s1

InChI Key

JWIWHDBXJLJNPH-MRXNPFEDSA-N

Isomeric SMILES

CC[C@@H](C)CCCCCCCCCCCCO

Canonical SMILES

CCC(C)CCCCCCCCCCCCO

Origin of Product

United States

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